Comprehensive Structural and Physicochemical Profiling of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Comprehensive Structural and Physicochemical Profiling of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-75-5; PubChem CID: 975679) is a highly privileged heterocyclic scaffold utilized extensively in modern drug discovery[1]. Combining the rigid, planar geometry of a pyrazole core with the hydrogen-bonding capacity of a carboxylic acid, this molecule serves as a versatile pharmacophore for disrupting protein-protein interactions (PPIs) and inhibiting kinase activity[2]. This technical guide provides an authoritative breakdown of its molecular weight, structural dynamics, and the self-validating analytical workflows required for its definitive characterization.
Physicochemical Properties & Molecular Weight Dynamics
Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in both analytical assays and biological systems. The data below synthesizes the core metrics of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid[1].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C12H12N2O2 | Indicates a highly aromatic character suitable for rigid pharmacophore mapping. |
| Molecular Weight | 216.24 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal baseline permeability. |
| Monoisotopic / Exact Mass | 216.0898 Da | Critical for high-resolution mass spectrometry (HRMS) validation and isotopic pattern matching. |
| XLogP3 | 2.1 | Suggests moderate lipophilicity, balancing aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area | 66.0 Ų | Optimal for oral bioavailability; allows for potential blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 2 | Provided by the pyrazole N-H and carboxylic acid O-H; crucial for target receptor binding. |
| Hydrogen Bond Acceptors | 2 | Provided by the pyrazole N and carboxylic acid C=O; facilitates dipole interactions. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |
Structural Dynamics: Annular Prototropic Tautomerism
A critical structural feature of 3-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is its annular prototropic tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring[3].
Because the activation energy for this 1,2-proton transfer is relatively low (often facilitated by solvent molecules acting as proton shuttles), the 3-position and 5-position become chemically equivalent on the NMR timescale at room temperature[3]. This is why chemical databases often default to the IUPAC nomenclature 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid [1]. However, in the solid state (as determined by X-ray crystallography), the compound typically freezes into a single tautomeric form, dictated by the most thermodynamically stable intermolecular hydrogen-bonding network[4].
Self-Validating Analytical Workflows
To ensure scientific integrity during the structural elucidation of this compound, analytical protocols must be designed as self-validating systems. The following methodologies detail the causality behind each experimental choice.
Figure 1: Self-validating structural elucidation workflow for pyrazole derivatives.
Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS) for Molecular Weight Validation
-
Objective: To confirm the exact monoisotopic mass (216.0898 Da) and establish chemical purity.
-
Sample Preparation: Solubilize 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
-
Causality: Methanol disrupts the dimeric hydrogen-bonding networks often formed by pyrazole carboxylic acids, ensuring complete solvation without inducing esterification (which could occur if acidic ethanol were used).
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: The acidic modifier (pH ~2.7) ensures the carboxylic acid remains protonated (neutral), increasing its retention on the hydrophobic C18 stationary phase and preventing peak tailing.
-
-
Ionization & Detection: Utilize Electrospray Ionization (ESI) in both positive and negative polarity modes.
-
Causality: The amphoteric nature of the pyrazole-carboxylic acid scaffold means it readily accepts a proton at the pyrazole nitrogen ( [M+H]+ expected at m/z 217.097) and loses a proton at the carboxylic acid ( [M−H]− expected at m/z 215.082). Observing both ions provides a self-validating confirmation of the molecular weight.
-
Protocol 2: Multinuclear NMR Spectroscopy for Structural Connectivity
-
Objective: To map the connectivity of the 2,4-dimethylphenyl moiety to the pyrazole core.
-
Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO-d6.
-
Causality: DMSO-d6 is a strong hydrogen-bond acceptor that disrupts intermolecular self-association, allowing the pyrazole N-H and carboxylic O-H protons to be observed as distinct, albeit broad, singlets downfield (>12 ppm).
-
-
1H and 13C Acquisition: Acquire standard 1D spectra at 298 K.
-
Causality: The methyl groups on the phenyl ring will appear as distinct singlets (~2.3 ppm), serving as internal integration anchors to verify the 2,4-substitution pattern.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Causality: HMBC is strictly required to differentiate regioisomers. Cross-peaks between the pyrazole N-H (or the adjacent C-H) and the quaternary carbons of the phenyl ring definitively map the spatial arrangement, confirming the 3-(or 5-) linkage[4].
-
Pharmacological Utility in Drug Design
The pyrazole-4-carboxylic acid scaffold is highly valued in medicinal chemistry. The rigid planarity of the pyrazole ring, combined with the hydrogen-bonding vector of the carboxylic acid, makes it an ideal pharmacophore.
For instance, fragment-based drug discovery (FBDD) campaigns have successfully utilized pyrazole carboxylic acids to target the Kelch-like ECH-associated protein 1 (KEAP1), stabilizing the NRF2 antioxidant pathway[2]. In these applications, the 2,4-dimethylphenyl substituent provides critical hydrophobic bulk, allowing the molecule to occupy deep, lipophilic binding pockets, while the carboxylic acid forms necessary salt bridges with surface arginine or lysine residues[2].
References
-
National Center for Biotechnology Information. "3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | CID 975679 - PubChem". PubChem Database. URL:[Link]
-
Lopez, C., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles". Canadian Journal of Chemistry. URL:[Link]
-
Silva, V. L., et al. (2018). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Molecules (PubMed Central - NIH). URL:[Link]
-
Davies, T. G., et al. (2021). "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
